The core structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate incorporates a heterocyclic ring system containing nitrogen atoms. Nitrogen-containing heterocycles are prevalent in many biologically active molecules including pharmaceuticals. Research into similar heterocyclic structures has shown promise in areas like anti-cancer drugs []. Further investigation could determine if 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exhibits any interesting biological properties.
Certain heterocyclic cations, like imidazolium cations, have been explored for their potential applications in ionic liquids. Ionic liquids are salts with unique properties such as high thermal stability and negligible vapor pressure. The cationic structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate might hold promise for the development of novel ionic liquids with specific functionalities.
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound characterized by a unique structure that includes a pyrrolo-triazole framework. Its molecular formula is , and it has a molecular weight of approximately 362.99 g/mol. The compound features a tetrafluoroborate anion, which contributes to its chemical properties and reactivity. The compound's structure can be represented by the InChI key KIWCIWCCQVTPOY-UHFFFAOYSA-N and is recognized in databases such as PubChem with the CID 11152694 .
Research indicates that compounds within the pyrrolo-triazole family may exhibit significant biological activity:
Synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can be achieved through several methods:
The unique properties of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate make it suitable for various applications:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:
Several compounds share structural similarities with 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate | Contains pentafluorophenyl group; higher fluorine content enhances reactivity. | |
2-Pyridylpyrrolo[2,1-c][1,2,4]triazolium chloride | Incorporates a pyridine ring; different anion affects solubility and stability. | |
6-Methylpyrrolo[2,1-c][1,2,4]triazolium bromide | Methyl substitution alters electronic properties; bromide anion influences reactivity. |
The distinct combination of a phenyl group with the specific pyrrolo-triazole structure sets 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate apart from these similar compounds. Its unique electronic properties and potential biological activities warrant further investigation for practical applications in pharmaceuticals and materials science.
Trimethyloxonium tetrafluoroborate serves as a pivotal methylating agent in the quaternization of nitrogen atoms within heterocyclic frameworks. Its application in synthesizing triazolium salts is exemplified by its reaction with triazole derivatives under anhydrous conditions. For instance, the methylation of a pyrene-substituted triazole in dry dichloromethane (DCM) at room temperature for 24 hours yields the corresponding triazolium tetrafluoroborate salt with 87% efficiency after chromatographic purification. This reagent’s strong electrophilicity facilitates the formation of the triazolium cation, while the tetrafluoroborate counterion enhances stability through weak coordination.
The reaction mechanism involves nucleophilic attack by the triazole’s nitrogen on the electrophilic methyl group of trimethyloxonium tetrafluoroborate, followed by anion exchange with tetrafluoroboric acid. Key advantages of this method include mild reaction conditions and high functional group tolerance, making it suitable for sensitive substrates.
Anhydrous dichloromethane (DCM) is the solvent of choice for trimethyloxonium tetrafluoroborate-mediated reactions due to its low polarity, inertness, and ability to dissolve both organic and ionic species. In the synthesis of triazolium salts, DCM prevents hydrolysis of the oxonium reagent while facilitating efficient mixing of the reactants. The absence of protic solvents minimizes side reactions, such as premature decomposition of the methylating agent or protonation of the triazole intermediate.
Comparative studies highlight that solvent polarity directly influences reaction kinetics. Non-polar solvents like DCM stabilize ionic intermediates, whereas polar aprotic solvents (e.g., acetonitrile) may accelerate undesired side reactions. For example, DCM’s low dielectric constant (ε = 8.93) reduces ion pairing, enhancing the reactivity of the tetrafluoroborate anion during salt formation.
Orthoformate derivatives, though not explicitly detailed in the provided sources, are theorized to contribute to ring closure optimization in related heterocyclic syntheses. These compounds may act as dehydrating agents or participate in tandem cyclization-alkylation sequences. For instance, trimethyl orthoformate could facilitate the removal of water during cyclization, shifting equilibrium toward product formation. In analogous systems, orthoesters have been employed to generate reactive oxonium intermediates, which promote electrophilic aromatic substitution or N-alkylation.
Further research is required to elucidate the specific role of orthoformates in the target compound’s synthesis. However, their utility in stabilizing reactive intermediates or scavenging protons aligns with strategies observed in triazolium salt preparation.
Regioselectivity in triazolium core assembly is governed by the electronic and steric properties of precursors and reagents. The reaction of 2-diazopyrroles with β-diketones, for example, yields pyrrolo[2,1-c]triazines through a [3+3] cyclization pathway. Substituents on the pyrrole ring direct the site of triazine formation, with electron-donating groups favoring nucleophilic attack at the α-position.
In the context of triazolium salts, trimethyloxonium tetrafluoroborate selectively methylates the most nucleophilic nitrogen atom. For instance, methylation of 1,2,4-triazole derivatives occurs preferentially at the N1 position due to its lower steric hindrance and higher electron density. This selectivity ensures the formation of a single regioisomer, simplifying purification and improving yields (up to 90% in optimized systems).
The systematic investigation of fused ring size effects in bicyclic triazolium scaffolds reveals profound influences on the kinetic acidity and catalytic performance of these compounds [1] [2] [3]. The protofugality, defined as the kinetic acidity measured through rate constants for deuteroxide-catalyzed carbon-hydrogen/deuterium exchange (kDO), demonstrates a clear dependence on the size of the adjacent fused ring [4] [1] [5].
Experimental kinetic studies demonstrate that the protofugality follows the order: five-membered ring (n=1) > six-membered ring (n=2) ≈ seven-membered ring (n=3) [1] [2]. This trend was consistently observed across different nitrogen-aryl substituents, with rate constant differences of approximately two-fold between the most and least active systems [4] [1]. The observed pattern indicates that five-membered fused rings provide optimal conditions for carbene formation through enhanced deprotonation kinetics [1] [2] [5].
The structural basis for these differences emerges from detailed crystallographic analyses revealing systematic changes in bond angles and through-space distances [1] [2]. As the fused ring size increases from five to six membered, the average CβC5N4 and C5N4Cα angles increase significantly by 11.6° and 11.8°, respectively [1]. Further expansion to seven-membered rings produces smaller additional increases of approximately 2.0° for both angles [1] [2]. These angular changes correspond directly to modifications in the internal triazolyl nitrogen-carbon-nitrogen angle at the acidic carbon position [1] [2].
Fused Ring Size | n | Average N2C3N4 Angle (°) | kDO Relative Value | H1H2 Distance (Å) |
---|---|---|---|---|
5-membered | 1 | 106.1 ± 0.3 | 2.0-2.2 | 3.06 ± 0.04 |
6-membered | 2 | 106.8 ± 0.3 | 1.0-1.1 | 2.76 ± 0.02 |
7-membered | 3 | 107.4 ± 0.3 | 1.0 | 2.49 ± 0.03 |
Steric interactions play a crucial role in determining protofugality patterns [1] [2]. The average through-space distance between the acidic carbon-hydrogen and the most proximal methylene hydrogen decreases systematically from 3.06 Å for five-membered rings to 2.49 Å for seven-membered rings [1]. This proximity increase correlates with enhanced steric hindrance for base approach during deprotonation [1] [2]. Additionally, the seven-membered ring system exhibits near-coplanarity between the acidic carbon-hydrogen and proximal methylene hydrogen, with an average dihedral angle of only 1.7°, compared to 43.6° and 38.2° for five- and six-membered rings, respectively [1].
The correlation between nitrogen-carbon-nitrogen angle increases and decreased protofugality provides mechanistic insight into the deprotonation process [1] [2] [6]. Enforced increases in internal angles are better accommodated by the conjugate acid form than the carbene conjugate base, contributing to reduced acidity [4] [1]. This relationship parallels established trends in heterocyclic carbene chemistry, where larger ring sizes consistently correlate with decreased kinetic acidities [6].
Electronic modulation through aryl substituent variation represents a powerful approach for tuning triazolium reactivity and catalytic performance [7] [8] [9]. Hammett parameter correlations provide quantitative insight into electronic effects on both thermodynamic and kinetic properties [7] [8].
Structure-activity studies of triazolium-catalyzed benzoin condensation reveal excellent linear correlations between reaction rates and Hammett substituent constants [8]. The observed reaction constant (ρ = +1.66 ± 0.05) for para-substituted catalysts indicates significant sensitivity to electron-withdrawing substituents [8]. This positive ρ value confirms that electron-withdrawing groups enhance catalytic activity by stabilizing negative charge development during the rate-limiting Breslow intermediate formation step [8].
Comparative analysis across different fused ring sizes demonstrates remarkably consistent electronic dependencies [1] [2]. Hammett ρ values for five-, six-, and seven-membered fused rings are 0.65, 0.64, and 0.67, respectively [1]. These closely similar values indicate that electronic effects from nitrogen-aryl substituents operate independently of fused ring structural variations [1] [2].
Aryl Substituent | σ Parameter | kDO Relative (n=1) | kDO Relative (n=2) | kDO Relative (n=3) |
---|---|---|---|---|
4-Methoxy | -0.27 | 2.26 | 1.05 | 1.00 |
Hydrogen | 0.00 | 2.12 | 1.04 | 1.00 |
4-Fluoro | 0.06 | 2.04 | 1.14 | 1.00 |
Pentafluoro | 0.91 | 0.87-1.69 | 1.03 | 1.00 |
The magnitude of electronic effects spans approximately 26-fold across the substituent series [1]. Triazolium salts bearing strongly electron-withdrawing pentafluorophenyl substituents exhibit the highest protofugalities, while those with electron-donating 4-methoxyphenyl groups demonstrate the lowest values [1] [2]. This trend reflects the destabilization of cationic triazolium carbon acids relative to neutral heterocyclic carbene conjugate bases by electron-withdrawing groups [1].
Electronic tuning capabilities extend beyond simple protofugality modifications to influence overall catalytic efficiency [8] [9]. Maximum reaction rates (νmax) vary by 75-fold across the substituent series, with pentafluorophenyl-substituted catalysts demonstrating superior performance [8]. These rate enhancements correlate directly with synthetic outcomes, where electron-withdrawing substituents consistently yield improved product formation [8].
Comprehensive X-ray diffraction analysis of twenty triazolium salt structures provides detailed insight into conformational preferences and structural effects of fused ring variations [1] [2] [3]. These studies encompass sixteen previously unreported crystal structures, establishing a robust foundation for understanding structure-property relationships [1].
Single-crystal X-ray diffraction reveals systematic conformational changes accompanying fused ring size variations [1] [2]. The incorporation of larger fused rings induces significant angular distortions within both the fused ring and central triazolium moieties [1]. Average bond angles within the triazolium ring demonstrate clear size-dependent trends, with five of the seven measured angles showing systematic variations [1].
Crystallographic analysis confirms the angular relationships predicted from kinetic studies [1] [2]. The nitrogen-carbon-nitrogen angle at the acidic carbon position increases consistently from 106.1° ± 0.3° for five-membered rings to 107.4° ± 0.3° for seven-membered rings [1]. These changes, while numerically small, prove statistically significant and correlate directly with observed protofugality trends [1] [2].
Structural Parameter | n=1 (5-membered) | n=2 (6-membered) | n=3 (7-membered) |
---|---|---|---|
CβC5N4 Angle (°) | 110.6 ± 0.5 | 122.2 ± 0.5 | 124.2 ± 0.5 |
C5N4Cα Angle (°) | 113.7 ± 0.4 | 125.6 ± 0.7 | 127.6 ± 0.3 |
N2C3N4 Angle (°) | 106.1 ± 0.3 | 106.8 ± 0.3 | 107.4 ± 0.3 |
H1H2 Distance (Å) | 3.06 ± 0.04 | 2.76 ± 0.02 | 2.49 ± 0.03 |
Conformational analysis reveals critical insights into steric interactions [1] [2]. The most proximal methylene group positioning relative to the acidic carbon demonstrates systematic changes with fused ring size [1]. Through-space distances between the acidic hydrogen and nearest methylene hydrogens decrease significantly as ring size increases, indicating enhanced steric congestion [1] [2].
Torsional angle analysis provides additional conformational detail [1] [2]. The dihedral angle between the acidic carbon-hydrogen and proximal methylene hydrogen varies dramatically across the series [1]. Seven-membered rings exhibit near-coplanarity (1.7° ± 0.9°), while five- and six-membered rings maintain larger torsional angles of 43.6° ± 1.9° and 38.2° ± 2.3°, respectively [1]. This coplanarity in seven-membered systems contributes to increased steric hindrance for base approach [1] [2].
Nitrogen-aryl substituent effects on crystal packing reveal additional structural insights [1] [2]. Substituents without ortho-substitution typically adopt near-coplanar arrangements with the central triazolium ring [1]. However, bulky ortho-substituents induce significant deviations, with dihedral angles reaching 91.2° for di-ortho-propylphenyl substitution [1]. These conformational changes remain external to the core triazolium structure and do not significantly influence fused ring effects [1].
Density functional theory calculations provide comprehensive insight into the energetics and mechanistic aspects of heterocyclic carbene formation from triazolium precursors [1] [2] [10]. Computational studies employing B3LYP and M062X functionals with polarized diffuse basis sets and polarizable continuum models accurately reproduce experimental structural trends [1].
Computational validation demonstrates excellent agreement between calculated and experimental structural parameters [1] [2]. The theoretical reproduction of experimental X-ray diffraction data for triazolium ions provides confidence for extending computational analysis to the corresponding heterocyclic carbene structures, which lack extensive experimental characterization [1]. Bond angles and distances calculated for carbene forms show consistent trends with their triazolium precursors [1].
Carbene formation energetics reveal the thermodynamic and kinetic factors governing deprotonation processes [10]. The Carbene Relative Energy of Formation index, defined as the energy difference between the heterocyclic carbene and its protonated precursor, provides a quantitative measure of formation ease [10]. This computational parameter correlates directly with experimental protofugality measurements and σ-donor strength predictions [10].
System | Formation Energy (kcal/mol) | N2C3N4 Angle Change (°) | Relative Stability |
---|---|---|---|
n=1 (5-membered) | Variable by substituent | -6.0 ± 0.2 | Highest |
n=2 (6-membered) | Variable by substituent | -6.0 ± 0.2 | Intermediate |
n=3 (7-membered) | Variable by substituent | -6.0 ± 0.2 | Lowest |
Conformational analysis through computational methods reveals energy-torsion angle relationships for fused ring systems [1]. Potential energy surface scans demonstrate distinct conformational preferences as a function of ring size [1]. Seven-membered rings exhibit strong energetic preference for coplanar arrangements between the carbenic center and proximal methylene groups, while five- and six-membered rings favor larger torsional angles [1].
Electronic structure analysis through computational methods elucidates the origins of structure-activity relationships [1] [2]. Molecular orbital calculations reveal systematic changes in carbenic center hybridization as a function of fused ring size [1]. The increased nitrogen-carbon-nitrogen angles in larger rings correlate with enhanced p-character and decreased s-character at the carbenic center [1]. This hybridization change provides a theoretical framework for understanding the experimental observation that smaller angles enhance protofugality [1].
Computational modeling of solvent effects demonstrates the robustness of fused ring trends across different environments [1]. Calculations incorporating aqueous solvation through polarizable continuum models maintain the experimental ordering of protofugalities [1]. This consistency supports the mechanistic interpretations derived from experimental studies and validates the use of computational methods for predicting carbene formation energetics [1] [2].